8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione
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Overview
Description
8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione is a heterocyclic compound that belongs to the class of triazoloisoquinolines This compound is characterized by its unique structure, which includes a triazole ring fused to an isoquinoline moiety, with methoxy and methyl substituents enhancing its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8,9-dimethoxy-5,5-dimethyl-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline with thioamide derivatives . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like chloroform, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The presence of the thione group may facilitate interactions with metal ions or other electrophilic species, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dimethoxy-5,5-dimethyl-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline-1-spiro-2′-cyclohexane-3,1′,3′-trione
- 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone
Uniqueness
8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione stands out due to its triazoloisoquinoline core, which imparts unique chemical and biological properties
Properties
CAS No. |
369396-27-0 |
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Molecular Formula |
C14H17N3O2S |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
8,9-dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2)7-8-5-10(18-3)11(19-4)6-9(8)12-15-16-13(20)17(12)14/h5-6H,7H2,1-4H3,(H,16,20) |
InChI Key |
TXVQMZXATMFFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=NNC(=S)N31)OC)OC)C |
solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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